molecular formula C22H18N2O3S2 B4610553 9-(2-methoxyphenyl)-3,7,7-trimethyl-10-thioxo-9,10-dihydro-7H-isothiazolo[5,4-c]pyrrolo[3,2,1-ij]quinoline-4,5-dione

9-(2-methoxyphenyl)-3,7,7-trimethyl-10-thioxo-9,10-dihydro-7H-isothiazolo[5,4-c]pyrrolo[3,2,1-ij]quinoline-4,5-dione

Cat. No.: B4610553
M. Wt: 422.5 g/mol
InChI Key: PNVOWVWWSUKWQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-(2-methoxyphenyl)-3,7,7-trimethyl-10-thioxo-9,10-dihydro-7H-isothiazolo[5,4-c]pyrrolo[3,2,1-ij]quinoline-4,5-dione is a useful research compound. Its molecular formula is C22H18N2O3S2 and its molecular weight is 422.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 422.07588479 g/mol and the complexity rating of the compound is 823. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Anti-neoplastic Evaluation

Research has explored the synthesis of related heterocyclic quinones, such as 7-Methoxy-2,3,4-trimethyl-1H-pyrrolo[3,2-c]quinoline-6,9-dione, which demonstrates cytotoxic activity for L1210 cells. However, no activity was established for P388 lymphocytic leukemia in vivo (Helissey et al., 1987).

Heterocyclic Compound Synthesis

The synthesis of various heterocyclic compounds, such as 7-Methoxyimino-4-methylchromene-2,8-dione, has been achieved, demonstrating the potential of these compounds in chemical research (Nicolaides et al., 1993).

Cytotoxic Activity Research

A convenient synthesis method has been developed for derivatives of 1H-pyrrolo[3,2-c]quinoline-6,9-diones, which show moderate cytotoxic activity on L1210 cells (Helissey et al., 1987).

Broad-Spectrum Antibacterial Agent

The synthesis of isothiazoloquinolone compounds, exhibiting potent broad-spectrum antibacterial properties effective against resistant organisms like MRSA, has been reported (Hashimoto et al., 2007).

Photovoltaic Applications

A study on pyrrolo[3,4-g]quinoxaline-6,8-dione-based conjugated copolymers highlights their use in bulk heterojunction solar cells with high photovoltages, demonstrating the versatility of these compounds in energy-related applications (Xu et al., 2015).

Antibacterial Activity Against Resistant Bacteria

Isothiazoloquinolones with aromatic groups at the 7-position have been prepared, showing strong antibacterial activity against resistant strains, including multi-drug-resistant Staphylococcus aureus (Wiles et al., 2006).

Properties

IUPAC Name

4-(2-methoxyphenyl)-7,7,12-trimethyl-3-sulfanylidene-5-thia-4,8-diazatetracyclo[6.6.1.02,6.011,15]pentadeca-1(15),2(6),11,13-tetraene-9,10-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O3S2/c1-11-9-10-12-16-19(22(2,3)23-17(12)15(11)18(25)20(23)26)29-24(21(16)28)13-7-5-6-8-14(13)27-4/h5-10H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNVOWVWWSUKWQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C3=C(C=C1)C4=C(C(N3C(=O)C2=O)(C)C)SN(C4=S)C5=CC=CC=C5OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
9-(2-methoxyphenyl)-3,7,7-trimethyl-10-thioxo-9,10-dihydro-7H-isothiazolo[5,4-c]pyrrolo[3,2,1-ij]quinoline-4,5-dione
Reactant of Route 2
9-(2-methoxyphenyl)-3,7,7-trimethyl-10-thioxo-9,10-dihydro-7H-isothiazolo[5,4-c]pyrrolo[3,2,1-ij]quinoline-4,5-dione
Reactant of Route 3
9-(2-methoxyphenyl)-3,7,7-trimethyl-10-thioxo-9,10-dihydro-7H-isothiazolo[5,4-c]pyrrolo[3,2,1-ij]quinoline-4,5-dione
Reactant of Route 4
9-(2-methoxyphenyl)-3,7,7-trimethyl-10-thioxo-9,10-dihydro-7H-isothiazolo[5,4-c]pyrrolo[3,2,1-ij]quinoline-4,5-dione
Reactant of Route 5
9-(2-methoxyphenyl)-3,7,7-trimethyl-10-thioxo-9,10-dihydro-7H-isothiazolo[5,4-c]pyrrolo[3,2,1-ij]quinoline-4,5-dione
Reactant of Route 6
9-(2-methoxyphenyl)-3,7,7-trimethyl-10-thioxo-9,10-dihydro-7H-isothiazolo[5,4-c]pyrrolo[3,2,1-ij]quinoline-4,5-dione

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